molecular formula C6H12ClNO B1609381 3-chloro-N-isopropylpropanamide CAS No. 22813-48-5

3-chloro-N-isopropylpropanamide

Cat. No. B1609381
CAS RN: 22813-48-5
M. Wt: 149.62 g/mol
InChI Key: ALFWYWDQZOWABE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-isopropylpropanamide is a chemical compound with the molecular formula C6H12ClNO . It has a molecular weight of 149.62 . It is a solid at room temperature .


Molecular Structure Analysis

The linear formula of 3-chloro-N-isopropylpropanamide is C6H12ClNO . The InChI code is 1S/C6H12ClNO/c1-5(2)8-6(9)3-4-7/h5H,3-4H2,1-2H3,(H,8,9) . The InChI key is ALFWYWDQZOWABE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-chloro-N-isopropylpropanamide is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Chlorogenic Acid: A Pharmacological Review

Chlorogenic Acid (CGA) is a phenolic compound with diverse biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, and anti-inflammatory activities. CGA is found naturally in green coffee extracts and tea, indicating the potential of similar compounds for various therapeutic roles. This breadth of activity suggests that compounds like 3-chloro-N-isopropylpropanamide might also find applications in areas requiring antioxidant or anti-inflammatory properties, albeit with specific targeting based on its unique chemical structure (Naveed et al., 2018).

Pesticide Urinary Biomarker Measurements

The study on pesticide urinary biomarker measurements highlights the environmental exposure and potential health impacts of various pesticides, including chlorpyrifos and its metabolites. While this study focuses on the analysis of exposure, it underscores the importance of developing methods for detecting and understanding the effects of chemical compounds like 3-chloro-N-isopropylpropanamide in environmental and health contexts (Egeghy et al., 2011).

Microbial Degradation of Chlorpyrifos

Research on the microbial degradation of chlorpyrifos, a broad-spectrum insecticide, provides insight into bioremediation techniques that could potentially apply to the degradation or detoxification of 3-chloro-N-isopropylpropanamide. Identifying microbes or enzymes that can break down such compounds could lead to environmentally friendly methods for mitigating their impact (Chishti et al., 2013).

Electrochemical Processes for Contaminated Water Treatment

Electrochemical processes offer promising avenues for the treatment of water contaminated with organic and inorganic compounds. The review by Radjenovic and Sedlak (2015) explores how electrochemical treatments can address pollutants, potentially including compounds like 3-chloro-N-isopropylpropanamide. Such processes could help in degrading or removing unwanted chemicals from water, thereby reducing environmental and health risks (Radjenovic & Sedlak, 2015).

properties

IUPAC Name

3-chloro-N-propan-2-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO/c1-5(2)8-6(9)3-4-7/h5H,3-4H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFWYWDQZOWABE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20410980
Record name 3-chloro-N-isopropylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20410980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-isopropylpropanamide

CAS RN

22813-48-5
Record name 3-chloro-N-isopropylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20410980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-N-(propan-2-yl)propanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-isopropylpropanamide
Reactant of Route 2
Reactant of Route 2
3-chloro-N-isopropylpropanamide
Reactant of Route 3
Reactant of Route 3
3-chloro-N-isopropylpropanamide
Reactant of Route 4
Reactant of Route 4
3-chloro-N-isopropylpropanamide
Reactant of Route 5
Reactant of Route 5
3-chloro-N-isopropylpropanamide
Reactant of Route 6
Reactant of Route 6
3-chloro-N-isopropylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.